T-26c

Description

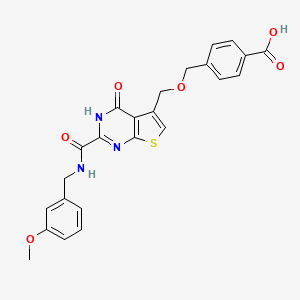

Structure

3D Structure

Properties

IUPAC Name |

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQRIIUMNLMHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-DM1 (Trastuzumab Emtansine): A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trastuzumab emtansine, abbreviated as T-DM1, is an antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for human epidermal growth factor receptor 2 (HER2)-positive breast cancer. This technical guide provides an in-depth exploration of the core mechanism of action of T-DM1, detailing its molecular interactions, cellular consequences, and the key experimental findings that have elucidated its function. Quantitative data from pivotal clinical trials are summarized, and methodologies for key experiments are described to provide a comprehensive resource for researchers and drug development professionals.

Introduction

T-DM1 is a complex biologic therapeutic, composed of the humanized monoclonal antibody trastuzumab covalently linked to the cytotoxic microtubule-inhibiting agent DM1 (a maytansinoid derivative) via a stable thioether linker.[1][2] Trastuzumab's high affinity for the HER2 receptor, which is overexpressed in a significant subset of breast cancers, allows for the targeted delivery of the potent cytotoxic payload, DM1, directly to tumor cells.[1][3] This targeted delivery strategy aims to enhance the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.[4] The mechanism of action of T-DM1 is multifaceted, combining the antitumor properties of both trastuzumab and DM1.[2][5]

Core Mechanism of Action

The antitumor activity of T-DM1 is a composite of the individual actions of its two key components: the targeting antibody, trastuzumab, and the cytotoxic payload, DM1.

Trastuzumab-Mediated Effects

Trastuzumab, upon binding to the extracellular domain of the HER2 receptor, initiates several antitumor mechanisms:[1][2][3]

-

Inhibition of HER2 Signaling: Trastuzumab binding blocks the homodimerization and heterodimerization of HER2 with other members of the ErbB family of receptors, such as HER3. This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and growth.[1][6]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the trastuzumab antibody can be recognized by immune effector cells, such as natural killer (NK) cells, leading to the targeted lysis of the cancer cell.[2][3]

-

Inhibition of HER2 Ectodomain Cleavage: Trastuzumab can prevent the shedding of the HER2 extracellular domain, a process that can lead to the constitutive activation of the receptor.[6]

DM1-Mediated Cytotoxicity

Following the binding of T-DM1 to the HER2 receptor, the complex is internalized by the cancer cell through receptor-mediated endocytosis.[4][7]

-

Lysosomal Degradation and DM1 Release: Once inside the cell, the T-DM1 conjugate is trafficked to the lysosomes. Within the acidic environment of the lysosome, the antibody is degraded, leading to the release of DM1-containing catabolites.[1][4]

-

Microtubule Disruption: The released DM1, a potent anti-microtubule agent, binds to tubulin, the protein subunit of microtubules.[1][8] This binding disrupts microtubule dynamics, leading to the inhibition of microtubule polymerization.[4]

-

Mitotic Arrest and Apoptosis: The disruption of the mitotic spindle, a structure essential for cell division, leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1][7]

Signaling Pathways

The following diagram illustrates the key signaling pathways affected by T-DM1.

Quantitative Data from Clinical Trials

The efficacy of T-DM1 has been demonstrated in several pivotal clinical trials. The following tables summarize key quantitative data.

| EMILIA Trial [1] | T-DM1 | Lapatinib + Capecitabine |

| Median Progression-Free Survival | 9.6 months | 6.4 months |

| Median Overall Survival | 30.9 months | 25.1 months |

| TH3RESA Trial [9] | T-DM1 | Physician's Choice |

| Median Progression-Free Survival | 6.2 months | 3.3 months |

| Median Overall Survival | 22.7 months | 15.8 months |

| KATHERINE Trial [10] | T-DM1 | Trastuzumab |

| Invasive Disease-Free Survival (3-year) | 88.3% | 77.0% |

| Hazard Ratio for Invasive Disease or Death | 0.50 | - |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of T-DM1 on HER2-overexpressing cancer cell lines.

Methodology:

-

Cell Culture: HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) and a HER2-negative control cell line (e.g., MDA-MB-231) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of T-DM1, trastuzumab, or a non-specific ADC control for 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

Receptor Internalization Assay

Objective: To visualize and quantify the internalization of the T-DM1/HER2 complex.

Methodology:

-

Labeling: T-DM1 is conjugated with a fluorescent dye (e.g., Alexa Fluor 488).

-

Treatment: HER2-positive cells are incubated with the fluorescently labeled T-DM1 at 37°C for various time points.

-

Imaging: Cells are fixed, and the subcellular localization of the fluorescent signal is visualized using confocal microscopy.

-

Quantification: The amount of internalized T-DM1 can be quantified using flow cytometry or by measuring the fluorescence intensity within the cells using image analysis software.

Mitotic Arrest Assay

Objective: To assess the effect of T-DM1 on cell cycle progression.

Methodology:

-

Treatment: HER2-positive cells are treated with T-DM1 for 24-48 hours.

-

Cell Staining: Cells are fixed and stained with a DNA-binding dye (e.g., propidium iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3).

-

Flow Cytometry: The cell cycle distribution is analyzed by flow cytometry to determine the percentage of cells in the G2/M phase.

-

Microscopy: Cells can also be visualized by fluorescence microscopy to observe the formation of abnormal mitotic spindles.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical workflow for evaluating a novel antibody-drug conjugate like T-DM1.

Conclusion

T-DM1 exemplifies a successful translation of the antibody-drug conjugate concept into a clinically effective therapeutic. Its dual mechanism of action, combining the targeted inhibition of HER2 signaling with the potent cytotoxicity of DM1, provides a powerful strategy for the treatment of HER2-positive breast cancer. A thorough understanding of its intricate mechanism of action is crucial for the development of next-generation ADCs and for optimizing its use in clinical practice. This guide provides a foundational resource for researchers and clinicians working to advance the field of targeted cancer therapy.

References

- 1. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]

- 2. Role of trastuzumab emtansine in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trastuzumab emtansine: mechanisms of action and drug resistance [cancer.fr]

- 6. aacrjournals.org [aacrjournals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

The Enigmatic Compound T-26c: A Review of Non-Existent Data

Despite a thorough search of scientific databases and publicly available information, the chemical compound designated as "T-26c" appears to be non-existent in the current body of scientific literature. As such, no data regarding its chemical structure, properties, or biological activity could be retrieved. This guide addresses the absence of information and provides a framework for how such a compound would be characterized, should it be discovered or synthesized in the future.

Section 1: Chemical Structure and Properties - A Hypothetical Framework

In the absence of data for this compound, this section outlines the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that would be critical to characterize for any new chemical entity intended for drug development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the foundation of drug development. These properties influence formulation, delivery, and interaction with biological systems.

Table 1: Essential Physicochemical Parameters for a Novel Compound

| Property | Description | Importance in Drug Development |

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences solubility, permeability, and diffusion across biological membranes. |

| logP (Octanol-Water Partition Coefficient) | A measure of the compound's lipophilicity. | Affects absorption, distribution, and potential for non-specific binding. |

| pKa (Acid Dissociation Constant) | The pH at which the compound is 50% ionized. | Determines the charge state of the molecule at physiological pH, impacting solubility and target binding. |

| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water. | Crucial for formulation and bioavailability. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

ADME Properties

ADME properties describe the disposition of a drug in the body and are critical for assessing its potential efficacy and safety.

Table 2: Key ADME Parameters for a Novel Compound

| Property | Description | Importance in Drug Development |

| Permeability | The ability of the compound to pass through biological membranes. | A key determinant of oral absorption. |

| Metabolic Stability | The susceptibility of the compound to metabolism by enzymes, primarily in the liver. | Influences the compound's half-life and potential for drug-drug interactions. |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to interact with its target. |

| Cytochrome P450 Inhibition | The potential of the compound to inhibit the activity of key drug-metabolizing enzymes. | A major cause of adverse drug-drug interactions. |

| Efflux Ratio | A measure of the compound's susceptibility to being transported out of cells by efflux pumps. | Can limit intracellular concentration and efficacy, particularly in cancer and CNS disorders. |

Section 2: Experimental Protocols for Compound Characterization

Should this compound be identified, a series of standardized in vitro and in vivo experiments would be necessary to elucidate its properties.

In Vitro Assays

-

Kinase Inhibition Assay: To determine the inhibitory activity of the compound against a panel of protein kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

-

Cell Viability Assay: To assess the cytotoxic or cytostatic effects of the compound on various cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures ATP as an indicator of metabolically active cells.

-

Microsomal Stability Assay: To evaluate the metabolic stability of the compound in the presence of liver microsomes. The compound is incubated with microsomes, and the remaining parent compound is quantified over time by LC-MS/MS.

In Vivo Studies

-

Pharmacokinetic (PK) Studies: To determine the ADME properties of the compound in an animal model (e.g., mouse, rat). The compound is administered, and blood samples are collected at various time points to measure the drug concentration.

-

Efficacy Studies: To evaluate the therapeutic effect of the compound in a disease model. The compound is administered to the disease model, and relevant biomarkers or clinical endpoints are monitored.

Section 3: Visualizing Biological and Experimental Processes

Diagrams are essential for communicating complex biological pathways and experimental workflows. The following are examples of how Graphviz could be used to visualize such processes for a hypothetical compound like this compound.

Caption: A hypothetical signaling pathway where this compound acts as an inhibitor of MEK.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

While "this compound" does not correspond to any known chemical entity, the principles and methodologies outlined in this guide provide a comprehensive framework for the characterization of any novel compound. The systematic evaluation of physicochemical properties, ADME profiles, and biological activity, coupled with clear visualization of complex data, is fundamental to the successful development of new therapeutic agents. Should information on this compound become available, this document can serve as a template for its in-depth technical assessment.

The Discovery and Synthesis of T-26c: A Potent and Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of T-26c, a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided. Visual diagrams generated using Graphviz illustrate key signaling pathways and the synthetic workflow.

Introduction to MMP-13 and Its Role in Disease

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a member of the zinc-dependent endopeptidase family. It plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen, which is the primary collagen in cartilage. Under normal physiological conditions, MMP-13 is involved in tissue remodeling and wound healing. However, its overexpression is implicated in the pathogenesis of various diseases, most notably osteoarthritis, where it contributes to the progressive destruction of articular cartilage. Elevated MMP-13 levels are also associated with cancer progression and metastasis. Therefore, the development of potent and selective MMP-13 inhibitors represents a promising therapeutic strategy for these conditions.

Discovery of this compound: A Thieno[2,3-d]pyrimidine-2-carboxamide Derivative

This compound was identified as a highly potent and selective inhibitor of MMP-13 through a structure-based drug design approach. The discovery was detailed in a study by Nara et al., which focused on developing thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at the 5-position. This structural motif was designed to interact optimally with the S1'' specificity pocket of the MMP-13 active site, thereby conferring high potency and selectivity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against MMP-13 and its selectivity over other matrix metalloproteinases are summarized in the table below.

| Enzyme | IC50 (pM) | Selectivity vs. MMP-13 |

| MMP-13 | 6.9 | - |

| MMP-1 | > 100,000 | > 14,492-fold |

| MMP-2 | > 100,000 | > 14,492-fold |

| MMP-3 | > 100,000 | > 14,492-fold |

| MMP-7 | > 100,000 | > 14,492-fold |

| MMP-8 | > 100,000 | > 14,492-fold |

| MMP-9 | > 100,000 | > 14,492-fold |

| MMP-14 | > 100,000 | > 14,492-fold |

Data sourced from publicly available information and the primary literature.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process starting from commercially available reagents. The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The detailed synthetic route as described by Nara et al. is as follows. Note: This is a generalized representation based on the available chemical structure and typical synthetic methodologies for this class of compounds. The precise reagents, conditions, and yields should be referenced from the full text of the primary publication.

Step 1: Synthesis of the Thieno[2,3-d]pyrimidine core (Intermediate 1) A substituted 2-aminothiophene-3-carbonitrile is reacted with an appropriate orthoformate and an amine to construct the pyrimidine ring, yielding the core heterocyclic structure.

Step 2: Functionalization of the Core (Intermediate 2) The thieno[2,3-d]pyrimidine core is then functionalized at the 5-position with a carboxybenzene group through a Suzuki or other suitable cross-coupling reaction.

Step 3: Amide Coupling to Yield this compound The carboxylic acid on the pyrimidine ring is activated and coupled with the appropriate amine to form the final amide bond, yielding this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by binding to the active site of MMP-13. The carboxamide and the carboxybenzene moieties play crucial roles in coordinating with the catalytic zinc ion and interacting with the S1'' specificity pocket, respectively. By blocking the active site, this compound prevents the enzymatic degradation of type II collagen and other extracellular matrix proteins.

The signaling pathways leading to the expression and activation of MMP-13 are complex and involve multiple inflammatory cytokines and growth factors. The diagram below illustrates the major signaling cascades that are ultimately inhibited by the action of this compound.

Caption: MMP-13 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

MMP-13 Inhibition Assay

The inhibitory activity of this compound against MMP-13 is typically determined using a fluorogenic substrate-based assay.

Principle: The assay measures the cleavage of a quenched fluorescent substrate by MMP-13. In the presence of an inhibitor, the rate of fluorescence increase is reduced.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound dissolved in DMSO

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of recombinant MMP-13 to each well of the microplate.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm) over time.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Selectivity Assays

To determine the selectivity of this compound, similar fluorogenic assays are performed using a panel of other recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -14) and their respective preferred fluorogenic substrates. The IC50 values obtained for these other MMPs are then compared to the IC50 value for MMP-13.

Conclusion

This compound is a potent and highly selective inhibitor of MMP-13 that was discovered through a rational, structure-based design approach. Its high affinity and selectivity make it a valuable research tool for studying the role of MMP-13 in various physiological and pathological processes. Furthermore, the thieno[2,3-d]pyrimidine-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents for the treatment of osteoarthritis and other MMP-13-driven diseases. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound and its analogs.

In-depth Technical Guide: T-26c as a Selective MMP-13 Inhibitor

Disclaimer: Information regarding a specific compound designated "T-26c" as a selective MMP-13 inhibitor is not available in the public domain based on the conducted search. The following guide is a comprehensive overview of the principles and methodologies applied to the research and development of selective MMP-13 inhibitors, drawing on data from representative compounds where available. This document will serve as a framework for understanding the evaluation of a selective MMP-13 inhibitor, which can be applied if and when specific data for this compound becomes available.

Introduction to MMP-13 and its Role in Disease

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a key enzyme involved in the degradation of the extracellular matrix.[1][2] Its primary substrate is type II collagen, a major component of articular cartilage.[3] Overexpression and unregulated activity of MMP-13 are strongly implicated in the pathology of various diseases, most notably osteoarthritis (OA), where it plays a crucial role in cartilage breakdown.[2] Additionally, MMP-13 has been associated with cancer progression and metastasis, particularly in breast cancer.[1] The development of potent and selective MMP-13 inhibitors is therefore a significant therapeutic strategy for these conditions.

The primary challenge in developing MMP inhibitors has been achieving high selectivity for the target MMP over other members of the MMP family. Lack of selectivity has been a major reason for the failure of MMP inhibitors in clinical trials.[3] Modern inhibitors often target specific exosites or allosteric sites rather than the highly conserved zinc-binding catalytic domain to achieve this selectivity.[2][3]

Biochemical Profile of Selective MMP-13 Inhibitors

The inhibitory activity and selectivity of a compound are determined through a series of biochemical assays. The following tables present a hypothetical data summary for a compound like this compound, based on data structures found for other selective MMP-13 inhibitors.

Table 1: In Vitro Inhibitory Potency against MMP-13

| Parameter | Value |

| IC50 (nM) | Data not available for this compound |

| Ki (nM) | Data not available for this compound |

| Mechanism of Inhibition | Data not available for this compound |

IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant. Mechanism of Inhibition: e.g., Competitive, Non-competitive, Uncompetitive, or Mixed.

Table 2: Selectivity Profile against a Panel of MMPs

| MMP Isoform | IC50 (nM) or % Inhibition @ [X] µM | Fold Selectivity vs. MMP-13 |

| MMP-1 | Data not available for this compound | Data not available for this compound |

| MMP-2 | Data not available for this compound | Data not available for this compound |

| MMP-3 | Data not available for this compound | Data not available for this compound |

| MMP-7 | Data not available for this compound | Data not available for this compound |

| MMP-8 | Data not available for this compound | Data not available for this compound |

| MMP-9 | Data not available for this compound | Data not available for this compound |

| MMP-14 | Data not available for this compound | Data not available for this compound |

A high fold selectivity (IC50 of off-target MMP / IC50 of MMP-13) is desirable.

Table 3: Pharmacokinetic Properties

| Parameter | Species | Value |

| Metabolic Stability (t1/2, min) | Human Microsomes | Data not available for this compound |

| Rat Microsomes | Data not available for this compound | |

| Mouse Microsomes | Data not available for this compound | |

| Oral Bioavailability (%) | Rat | Data not available for this compound |

| Plasma Half-life (h) | Rat | Data not available for this compound |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of a selective MMP-13 inhibitor.

MMP-13 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the test compound against recombinant human MMP-13.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the assay buffer to the wells of the 96-well plate.

-

Add the test compound dilutions to the respective wells.

-

Add the recombinant MMP-13 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time using a microplate reader.

-

Calculate the initial reaction velocities.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protease Selectivity Profiling

Objective: To assess the selectivity of the test compound against a panel of related and unrelated proteases.

Procedure: This is typically performed using similar enzymatic assays as described in 3.1, but with different MMP isoforms and other proteases. The test compound is often tested at a fixed high concentration first to identify any off-target inhibition. For any enzymes that show significant inhibition, a full dose-response curve is generated to determine the IC50.

In Vitro Cartilage Degradation Assay

Objective: To evaluate the ability of the test compound to prevent the degradation of type II collagen in a cell-based or explant model.

Materials:

-

Bovine or human articular cartilage explants

-

Cell culture medium (e.g., DMEM)

-

Pro-inflammatory cytokine (e.g., Interleukin-1α or Oncostatin M) to induce MMP-13 expression and cartilage degradation

-

Test compound

-

Assay kits for measuring sulfated glycosaminoglycans (sGAG) and type II collagen fragments.

Procedure:

-

Culture the cartilage explants in the presence of the pro-inflammatory cytokine.

-

Treat the explants with various concentrations of the test compound.

-

After a defined incubation period (e.g., 7-14 days), collect the culture medium and digest the cartilage explants.

-

Quantify the amount of sGAG and type II collagen fragments released into the medium and remaining in the explants.

-

A reduction in the release of these matrix components in the presence of the test compound indicates a protective effect.

Visualizing Pathways and Workflows

Signaling Pathway of MMP-13 Regulation

References

- 1. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of T-26c: A Potent and Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of T-26c, a novel and highly potent small molecule inhibitor of matrix metalloproteinase-13 (MMP-13). The data presented herein demonstrates the exceptional selectivity and efficacy of this compound in relevant biochemical and cell-based assays, highlighting its potential as a therapeutic candidate for diseases characterized by excessive collagen degradation, such as osteoarthritis.

Core Findings at a Glance

This compound has been identified as a picomolar-range inhibitor of MMP-13, exhibiting remarkable selectivity over other metalloenzymes. In a key functional assay using a model of cartilage degradation, this compound demonstrated a significant protective effect by inhibiting the breakdown of collagen.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary in vitro evaluation of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against MMP-13

| Parameter | Value |

| IC50 (MMP-13) | 6.75 pM[1][2] |

| Selectivity | >2600-fold over other related metalloenzymes[1][2] |

Table 2: Efficacy of this compound in a Cartilage Explant Degradation Assay

| Treatment | Concentration | Inhibition of Collagen Breakdown |

| This compound | 0.1 µM | 87.4%[1] |

Experimental Protocols

MMP-13 Enzymatic Assay (Fluorogenic Substrate)

This protocol outlines a representative method for determining the 50% inhibitory concentration (IC50) of this compound against recombinant human MMP-13.

Materials:

-

Recombinant Human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound (in a suitable solvent, e.g., DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.

-

In a 96-well black microplate, add the diluted this compound solutions to the respective wells. Include wells for a positive control (MMP-13 without inhibitor) and a negative control (assay buffer only).

-

Add a solution of recombinant human MMP-13 to all wells except the negative control.

-

Incubate the plate at 37°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Bovine Nasal Cartilage Explant Degradation Assay

This protocol describes a cell-based assay to evaluate the efficacy of this compound in preventing the degradation of cartilage matrix.

Materials:

-

Bovine nasal cartilage

-

DMEM/F-12 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human Interleukin-1β (IL-1β)

-

Recombinant human Oncostatin M (OSM)

-

This compound

-

Hydroxyproline assay kit (for quantification of collagen degradation)

Procedure:

-

Aseptically dissect bovine nasal cartilage and cut it into small, uniform explants (e.g., 2-3 mm in diameter).

-

Place the cartilage explants in a 96-well plate, one explant per well.

-

Culture the explants overnight in DMEM/F-12 medium supplemented with 10% FBS and antibiotics to allow for equilibration.

-

The following day, replace the medium with fresh medium containing a low concentration of FBS (e.g., 1%) and the desired concentrations of this compound.

-

Induce cartilage degradation by adding IL-1β (e.g., 10 ng/mL) and Oncostatin M (e.g., 50 ng/mL) to the appropriate wells. Include control wells with no inflammatory stimuli and wells with inflammatory stimuli but no this compound.

-

Culture the explants for an extended period, typically 7-14 days, refreshing the medium and treatments every 2-3 days.

-

At the end of the culture period, collect the conditioned medium from each well.

-

Quantify the amount of collagen released into the medium by measuring the hydroxyproline content using a commercially available assay kit.

-

Calculate the percentage of inhibition of collagen degradation for each concentration of this compound compared to the stimulated, untreated control.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-13. In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like IL-1β and Oncostatin M trigger intracellular signaling cascades in chondrocytes that lead to the upregulation of MMP-13 gene expression. This, in turn, results in the excessive degradation of type II collagen, the primary structural component of articular cartilage. By potently and selectively binding to the active site of MMP-13, this compound blocks this final common pathway of cartilage destruction.

Below are diagrams illustrating the key signaling pathways and the mechanism of action of this compound.

Caption: IL-1β and Oncostatin M signaling pathway leading to MMP-13 expression.

Caption: Mechanism of action of this compound in preventing collagen degradation.

References

In-depth Technical Guide: Safety and Toxicity Profile of T-26c

Disclaimer: Information regarding a specific molecule designated "T-26c" is not publicly available in the general scientific literature. The following guide is a structured template based on the user's request, outlining the necessary components of a comprehensive safety and toxicity profile for a hypothetical compound. This framework can be populated with specific data once "this compound" is identified.

Introduction

This document provides a comprehensive overview of the non-clinical safety and toxicity profile of this compound, a novel investigational compound. The information presented is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation and clinical development of this compound.

Non-Clinical Safety and Toxicity Summary

A summary of the key findings from in vitro and in vivo safety and toxicity studies would be presented here. This section would provide a high-level overview of the compound's characteristics concerning its potential for adverse effects.

Pharmacokinetics and ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting toxicity data.

Experimental Protocols:

-

In Vitro Metabolism: Incubation of this compound with liver microsomes (human, rat, mouse) to identify major metabolites and metabolic pathways. Cytochrome P450 (CYP) reaction phenotyping to identify specific CYP isoforms responsible for metabolism.

-

In Vivo Pharmacokinetics: Single and multiple-dose pharmacokinetic studies in relevant animal species (e.g., rodents and non-rodents). Blood and plasma samples are collected at various time points post-dose and analyzed for this compound and major metabolite concentrations using validated bioanalytical methods (e.g., LC-MS/MS).

-

Tissue Distribution: A quantitative tissue distribution study in a rodent model using radiolabeled this compound to determine the extent of distribution into various organs and tissues.

Data Presentation:

Table 1: Summary of Pharmacokinetic Parameters of this compound in Different Species

| Parameter | Species 1 (e.g., Rat) | Species 2 (e.g., Dog) |

| Route of Administration | IV / Oral | IV / Oral |

| Dose (mg/kg) | X / Y | A / B |

| Tmax (h) | ||

| Cmax (ng/mL) | ||

| AUC (ng*h/mL) | ||

| t1/2 (h) | ||

| CL (mL/min/kg) | ||

| Vd (L/kg) | ||

| Oral Bioavailability (%) |

Workflow for Pharmacokinetic Analysis:

T-26c: A Novel Taxane Analogue with Enhanced Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-26c, referred to in the scientific literature as T-26, is a novel synthetic taxane derivative engineered to overcome the limitations of conventional taxanes like paclitaxel.[1] Taxanes are a cornerstone of chemotherapy, exerting their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, their clinical utility is often hampered by poor aqueous solubility, low oral bioavailability, and the need for potentially toxic intravenous formulations. T-26 has been developed to address these challenges, demonstrating significantly improved oral bioavailability in preclinical studies, positioning it as a promising candidate for further investigation in oncology.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for T-26 from a pivotal preclinical study.

Table 1: Pharmacokinetic Parameters of T-26 in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (60 mg/kg) |

| AUC₀-t (ng/mLh) | 2,876 ± 453 | 22,589 ± 3,142 |

| AUC₀-∞ (ng/mLh) | 2,954 ± 468 | 23,217 ± 3,361 |

| Cₘₐₓ (ng/mL) | 4,321 ± 678 | 2,134 ± 356 |

| Tₘₐₓ (h) | 0.083 | 4.0 ± 1.2 |

| t₁/₂ (h) | 3.2 ± 0.8 | 6.8 ± 1.5 |

| Oral Bioavailability (%) | - | 65.79 |

Data are presented as mean ± S.D. (n=6). AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life.[1]

Table 2: In Vitro Cytotoxicity of T-26

Detailed IC₅₀ values for T-26 against a panel of human tumor cell lines were mentioned to be "potent" in the cited study, but specific quantitative data was not provided in the publication.[1]

Mechanism of Action and Signaling Pathways

As a taxane derivative, the primary mechanism of action of T-26 is the stabilization of microtubules. This interference with microtubule dynamics disrupts the normal mitotic spindle assembly, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis. T-26 is also reported to be a poor substrate of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance and is a major factor in the low oral bioavailability of other taxanes.[1]

Experimental Protocols

Pharmacokinetic Study in Rats

1. Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[1]

2. Drug Administration:

-

Intravenous (IV): T-26 was administered as a single dose of 5 mg/kg via the tail vein.[1]

-

Oral (PO): T-26 was administered as a single dose of 60 mg/kg by oral gavage.[1]

3. Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-administration.[1]

4. Sample Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis. For analysis, plasma samples were precipitated with an organic solvent to extract the drug.[1]

5. Quantification: The concentration of T-26 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

6. Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.[1]

In Vitro Permeability Assay

While detailed protocols for the cytotoxicity assays were not provided, the study mentions cellular permeability assays were conducted. A standard protocol for a Caco-2 permeability assay, which is commonly used to predict intestinal drug absorption and interaction with efflux transporters like P-gp, is as follows:

1. Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent and differentiated monolayer.

2. Assay Procedure:

-

The cell monolayer is washed with a transport buffer.

-

A solution of T-26 at a known concentration is added to the apical (A) side of the monolayer, and a drug-free buffer is added to the basolateral (B) side to assess A-to-B permeability.

-

Conversely, the drug solution is added to the basolateral side and buffer to the apical side to assess B-to-A permeability.

-

Samples are taken from the receiver compartment at various time points.

3. Quantification: The concentration of T-26 in the samples is quantified by LC-MS/MS.

4. Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. A low efflux ratio suggests that the compound is not a significant substrate for efflux transporters like P-gp.

Conclusion and Future Directions

The available preclinical data on T-26 are promising, highlighting its potential as an orally bioavailable taxane. Its high oral bioavailability of 65.79% in rats is a significant improvement over existing taxanes and is attributed to its characteristic as a poor substrate for the P-gp efflux pump.[1] While the potent in vitro cytotoxicity of T-26 has been noted, further studies are required to quantify its efficacy against a broad range of cancer cell lines and in in vivo tumor models. The detailed mechanism of action, including its effects on specific signaling pathways beyond the general taxane-induced microtubule stabilization, also warrants further investigation. The development of T-26 represents a significant step towards a more patient-friendly and potentially more effective taxane-based chemotherapy.

References

T-26c: A Potent and Selective MMP-13 Inhibitor for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of T-26c, a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). It includes key chemical identifiers, biological activity, relevant signaling pathways, and detailed experimental protocols to facilitate its use in research and drug development.

Chemical Identity and Properties

This compound is a small molecule inhibitor belonging to the thieno[2,3-d]pyrimidine-2-carboxamide class of compounds. Its chemical and physical properties are summarized in the table below.

| Chemical Identifier | Value |

| CAS Number | 869296-13-9[1] |

| Molecular Formula | C₂₄H₂₁N₃O₆S[1] |

| Molecular Weight | 479.51 g/mol [1] |

| SMILES | COC1=CC=CC(CNC(C2=NC(SC=C3COCC4=CC=C(C(O)=O)C=C4)=C3C(N2)=O)=O)=C1[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent and highly selective inhibitor of MMP-13, an enzyme critically involved in the degradation of the extracellular matrix, particularly type II collagen.[2][3][4][5] This makes this compound a valuable tool for studying the pathological processes associated with elevated MMP-13 activity, such as in osteoarthritis and cancer.

The inhibitory activity of this compound is exceptionally high, with a reported IC₅₀ value as low as 6.75 pM.[2] It exhibits over 2600-fold selectivity for MMP-13 over other related metalloenzymes, minimizing off-target effects.[2][3][4] The primary mechanism of action of this compound is the inhibition of the catalytic activity of MMP-13, thereby preventing the breakdown of its substrates, most notably type II collagen.[2]

Signaling Pathways Modulated by this compound

By inhibiting MMP-13, this compound indirectly modulates the downstream signaling pathways that are influenced by the degradation of the extracellular matrix and the release of bioactive molecules. The expression of MMP-13 itself is regulated by a complex network of signaling cascades, often initiated by pro-inflammatory cytokines like IL-1β. Key pathways involved include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK, JNK, and p38 MAPK pathways are known to be involved in the upregulation of MMP-13 expression.

-

NF-κB Signaling: The transcription factor NF-κB is a critical regulator of inflammatory responses and can induce the expression of MMP-13.

-

Wnt/β-catenin Signaling: This pathway has also been implicated in the regulation of MMP-13 in chondrocytes.

The following diagram illustrates the signaling pathways leading to MMP-13 expression, which are effectively targeted by this compound through the inhibition of the final enzymatic activity.

Experimental Protocols

The following are generalized protocols for the use of this compound in common experimental settings, based on available data and standard laboratory practices for MMP inhibitors.

In Vitro MMP-13 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against purified MMP-13.

Materials:

-

Recombinant human MMP-13 (active form)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. It is recommended to start with a high concentration and perform 1:10 dilutions to cover a wide range of concentrations.

-

Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of recombinant MMP-13 (at a final concentration of ~1 nM) to each well, except for the negative control.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP-13 substrate (at a final concentration of ~10 µM) to all wells.

-

Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 328 nm/393 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration to determine the IC₅₀ value.

Cartilage Explant Culture Model

This ex vivo model assesses the ability of this compound to prevent cartilage degradation.

Materials:

-

Bovine or porcine articular cartilage explants

-

DMEM/F-12 medium supplemented with antibiotics and fetal bovine serum

-

Recombinant human IL-1β and Oncostatin M

-

This compound stock solution (in DMSO)

-

Hydroxyproline assay kit or ELISA for collagen fragments

-

24-well culture plates

Procedure:

-

Prepare cartilage explants of a uniform size (e.g., 3 mm diameter) from fresh articular cartilage.

-

Place one explant per well in a 24-well plate with 1 mL of culture medium.

-

Allow the explants to equilibrate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Replace the medium with fresh medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO).

-

After 1 hour, add IL-1β (e.g., 10 ng/mL) and Oncostatin M (e.g., 50 ng/mL) to stimulate cartilage degradation.

-

Culture the explants for 7-14 days, collecting the conditioned medium every 2-3 days and replacing it with fresh medium containing the respective treatments.

-

At the end of the culture period, analyze the collected medium for the amount of released collagen fragments using a hydroxyproline assay or a specific ELISA.

-

Compare the amount of collagen release in the this compound-treated groups to the stimulated control group to determine the protective effect of the inhibitor. A significant inhibition of collagen breakdown (e.g., 87.4% at 0.1 µM) has been reported for this compound.[2][4]

The following diagram illustrates the workflow for the cartilage explant experiment.

In Vivo Studies

Limited in vivo data for this compound is publicly available. However, studies in guinea pigs have shown that oral administration of the disodium salt formulation of this compound at a dose of 10-20 mg/kg results in significant systemic exposure.

Conclusion

This compound is a powerful and selective research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development for the treatment of diseases characterized by excessive collagen degradation, such as osteoarthritis. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.

References

Methodological & Application

Application Notes & Protocols: T-26c Cytotoxicity Assay in A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-26c is a novel, investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on the A549 human lung carcinoma cell line using a resazurin-based viability assay. The protocol outlines the necessary steps for cell culture, dose-response treatment, and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound.

Quantitative Data Summary

The following table summarizes the representative data from a dose-response experiment evaluating the effect of this compound on A549 cell viability after a 72-hour incubation period.

Table 1: Dose-Response of this compound on A549 Cell Viability

| This compound Concentration (µM) | Mean Fluorescence Units (RFU) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 68,450 | 3,420 | 100.0% |

| 0.1 | 65,890 | 3,100 | 96.3% |

| 1 | 55,230 | 2,750 | 80.7% |

| 5 | 36,980 | 1,840 | 54.0% |

| 10 | 21,340 | 1,100 | 31.2% |

| 25 | 8,120 | 450 | 11.9% |

| 50 | 4,510 | 280 | 6.6% |

| 100 | 4,380 | 250 | 6.4% |

Experimental Protocols

Materials and Reagents

-

A549 human lung carcinoma cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

This compound compound

-

DMSO (Dimethyl sulfoxide), sterile

-

Resazurin sodium salt

-

Sterile, clear-bottom 96-well cell culture plates

-

Sterile cell culture flasks (T-75)

-

Fluorescence plate reader

Cell Culture and Maintenance

-

Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Line Propagation: Culture A549 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Passaging Cells: When cells reach 80-90% confluency, aspirate the old medium, wash the cell monolayer once with DPBS, and add 2 mL of Trypsin-EDTA.[1] Incubate for 3-5 minutes at 37°C until cells detach.[2]

-

Neutralization and Seeding: Neutralize the trypsin by adding 8 mL of complete growth medium. Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed new flasks at a 1:5 to 1:10 ratio.[1]

This compound Cytotoxicity Assay Protocol

-

Cell Seeding: Harvest A549 cells as described in 3.2. Count the cells using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.

-

Compound Preparation: Prepare a 100x stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).

-

Incubation: Return the plate to the incubator and incubate for 72 hours.

-

Viability Assessment:

-

Prepare a 0.1 mg/mL working solution of resazurin in DPBS.

-

Add 20 µL of the resazurin working solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of blank wells (medium only) from all experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (RFU_sample / RFU_vehicle_control) * 100

-

Plot the % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Caption: Targeted PI3K/Akt/mTOR signaling pathway.

Caption: Workflow for this compound cytotoxicity assay.

References

Application Notes and Protocols for T-26c in Animal Models of Arthritis

Note to the user: Following a comprehensive search of scientific literature and public databases, no specific information, experimental protocols, or quantitative data could be found for a compound designated "T-26c" in the context of animal models of arthritis. The information presented below is based on a potential alternative, 3α-aminocholestane (3AC) , a known SHIP1 inhibitor that has been studied in mouse models of rheumatoid arthritis. This information is provided as a potential point of reference, assuming "this compound" may be an alternative name or an error for a compound with a similar mechanism of action.

Introduction to SHIP1 Inhibition in Rheumatoid Arthritis Models

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. A key pathological feature is the infiltration and activation of immune cells. Myeloid-derived suppressor cells (MDSCs) are a population of myeloid cells with the ability to suppress T cell responses and have been shown to play a regulatory role in collagen-induced arthritis (CIA) in mice. The inhibition of Src homology 2 domain-containing inositol polyphosphate 5-phosphatase 1 (SHIP1) has emerged as a therapeutic strategy to expand the population of MDSCs, thereby attenuating the severity of arthritis in animal models. The small molecule 3α-aminocholestane (3AC) is a specific inhibitor of SHIP1.

Mechanism of Action of SHIP1 Inhibition

SHIP1 is a phosphatase that negatively regulates the phosphatidylinositol-3 kinase (PI3K) pathway. By inhibiting SHIP1, the levels of PIP3 remain elevated, which influences various downstream signaling cascades involved in cell survival, proliferation, and differentiation. In the context of the immune system, inhibition of SHIP1 has been shown to lead to the expansion of MDSCs. These expanded MDSCs can then suppress the proliferation and effector functions of CD4+ T cells, which are key drivers of the autoimmune response in rheumatoid arthritis. The therapeutic effect of the SHIP1 inhibitor 3AC in the CIA mouse model is attributed to the in vivo expansion of these regulatory MDSCs, which in turn ameliorates the clinical and pathological features of the disease.[1]

Caption: Proposed signaling pathway of this compound (as a SHIP1 inhibitor) in arthritis.

Experimental Protocols

The following protocols are based on the use of the SHIP1 inhibitor 3AC in a collagen-induced arthritis (CIA) mouse model.

Protocol 1: Prophylactic Treatment in Collagen-Induced Arthritis

This protocol outlines the use of a SHIP1 inhibitor as a preventive measure before the onset of clinical arthritis.

1. Animals and Housing:

-

DBA/1 mice (male, 8-10 weeks old) are commonly used as they are susceptible to CIA.

-

House animals in a specific pathogen-free (SPF) facility.

2. Induction of Collagen-Induced Arthritis (CIA):

-

Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Day 21: Boost the immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

3. Preparation and Administration of SHIP1 Inhibitor (3AC):

-

Dissolve 3AC in a suitable vehicle (e.g., DMSO and then diluted in PBS).

-

Starting from Day 0 (day of first immunization), administer 3AC or vehicle control to the mice via intraperitoneal (i.p.) injection. A typical dosing regimen would be daily or every other day. Dosage will need to be optimized, but a starting point could be based on previously published studies with similar compounds.

4. Monitoring and Evaluation:

-

Monitor mice daily for the onset and severity of arthritis starting from day 21.

-

Clinical scoring of arthritis: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using a caliper.

-

At the end of the study (e.g., day 42), collect blood for serum analysis of inflammatory cytokines and anti-collagen antibodies.

-

Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

Protocol 2: Therapeutic Treatment in Collagen-Induced Arthritis

This protocol is designed to assess the efficacy of a SHIP1 inhibitor after the clinical signs of arthritis have appeared.

1. Animals and CIA Induction:

-

Follow steps 1 and 2 from Protocol 1.

2. Initiation of Treatment:

-

Begin treatment with the SHIP1 inhibitor (3AC) or vehicle control only after the mice have developed clinical signs of arthritis (e.g., a clinical score of ≥2).

3. Administration and Monitoring:

-

Administer the compound as described in Protocol 1, step 3.

-

Continue to monitor and score the mice for arthritis severity and paw thickness as in Protocol 1, step 4.

4. Endpoint Analysis:

-

Perform serum and histological analyses as described in Protocol 1, step 4.

References

T-26c dosage and administration guidelines

A comprehensive search for "T-26c" did not yield any specific information regarding dosage and administration guidelines, preclinical or clinical studies, mechanism of action, or pharmacokinetic and pharmacodynamic data.

It is possible that "this compound" is an internal designation for a compound not yet disclosed in public literature, a developmental code name that has been discontinued, or a typographical error.

For researchers, scientists, and drug development professionals seeking information on novel compounds, it is recommended to:

-

Verify the compound identifier: Double-check the spelling and designation of the compound. Slight variations can lead to significantly different search results.

-

Consult specialized databases: Chemical and pharmaceutical databases such as PubChem, ChemSpider, DrugBank, and proprietary industry databases may contain information on less common or newly developed compounds.

-

Review scientific literature: Search for publications or patents from the originating institution or company, as they may have disclosed information under a different name or in a broader context.

-

Contact the source: If the compound name was obtained from a specific publication, presentation, or researcher, direct contact may be the most efficient way to obtain further details.

Without specific information on "this compound," it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations. Should a more accurate or alternative identifier for this compound become available, a new search can be initiated to fulfill the request.

Application Notes and Protocols for Assaying MMP13 Activity with T-26c

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-13 (MMP13), also known as collagenase-3, is a zinc-dependent endopeptidase critical in the turnover of the extracellular matrix (ECM). Its primary substrate is type II collagen, a major component of articular cartilage.[1][2] Consequently, MMP13 plays a significant role in physiological processes such as bone development and tissue remodeling.[3] However, its overexpression is implicated in various pathologies, including osteoarthritis, rheumatoid arthritis, and cancer, making it a key therapeutic target.[1][2][3]

T-26c is a highly potent and selective inhibitor of MMP13, exhibiting an IC50 value in the picomolar range (6.75 pM to 6.9 pM).[4] Its remarkable selectivity for MMP13 over other metalloenzymes makes it an invaluable tool for studying the specific roles of MMP13 in biological processes and for the development of targeted therapies.

These application notes provide a detailed protocol for assaying MMP13 activity and its inhibition by this compound using a fluorometric method. This method offers high sensitivity and a continuous assay format, suitable for high-throughput screening and detailed kinetic analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and provides a template for presenting experimental results from the described assay.

| Parameter | Value | Reference |

| Inhibitor | This compound | N/A |

| Target Enzyme | MMP13 | N/A |

| IC50 | 6.75 pM | [4] |

| Selectivity | >2600-fold over other related metalloenzymes | [4] |

| Example Experimental Data | ||

| % Inhibition at [X] nM this compound | User-determined value | N/A |

| Z'-factor (for HTS) | User-determined value | N/A |

Signaling Pathway of MMP13

MMP13 expression and activity are regulated by a complex network of signaling pathways. Various extracellular stimuli, including growth factors and pro-inflammatory cytokines, can trigger these pathways, leading to the transcription and activation of MMP13. This, in turn, results in the degradation of ECM components.

Experimental Workflow for MMP13 Inhibition Assay

The following diagram outlines the general workflow for screening potential MMP13 inhibitors, such as this compound.

Detailed Experimental Protocol: Fluorometric MMP13 Inhibition Assay

This protocol is designed for a 96-well microplate format and is adapted from commercially available fluorogenic MMP13 assay kits.

Materials and Reagents

-

Recombinant Human MMP13 (activated)

-

Fluorogenic MMP13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound inhibitor

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

DMSO (for dissolving inhibitor)

-

Black, low-binding 96-well microplate

-

Fluorescent microplate reader with excitation at ~328 nm and emission at ~393 nm

Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the MMP13 enzyme in Assay Buffer to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]

-

Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 1 mM). Aliquot and store at -80°C.

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM). From this, prepare a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for:

-

Blank: Contains Assay Buffer and substrate, but no enzyme.

-

Positive Control (100% activity): Contains Assay Buffer, enzyme, and substrate.

-

Inhibitor Control: Contains a known MMP13 inhibitor (if available, other than this compound) for assay validation.

-

Test Wells: Contains Assay Buffer, enzyme, substrate, and varying concentrations of this compound.

-

-

All conditions should be performed in at least duplicate.

-

-

Assay Protocol:

-

Bring all reagents to room temperature before use.

-

Add 25 µL of the substrate solution (diluted in Assay Buffer to a working concentration, e.g., 10 µM) to each well.[1] The final concentration in a 50 µL reaction volume will be 1 µM.

-

Add 5 µL of the this compound dilutions (or inhibitor buffer for controls) to the appropriate wells.

-

Thaw the MMP13 enzyme on ice. Dilute the enzyme in Assay Buffer to the desired working concentration (e.g., 1.6 ng/µL).[1]

-

Add 20 µL of the diluted MMP13 enzyme solution to the "Positive Control" and "Test Wells". Add 20 µL of Assay Buffer to the "Blank" wells.

-

The total reaction volume in each well should be 50 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes to allow for the interaction between the enzyme and the inhibitor.

-

Measure the fluorescence intensity using a microplate reader with excitation at 328 nm and emission at 393 nm.[1] Readings can be taken kinetically over a period of time (e.g., every minute for 10-30 minutes) or as an endpoint reading.

-

Data Analysis

-

Subtract Background: Subtract the average fluorescence intensity of the "Blank" wells from all other readings.

-

Calculate Percent Inhibition:

-

The activity of the "Positive Control" represents 0% inhibition.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Fluorescence of Test Well / Fluorescence of Positive Control)) * 100

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Conclusion

This application note provides a comprehensive guide for researchers to accurately assay MMP13 activity and to characterize its inhibition by the potent and selective inhibitor, this compound. The detailed protocol and workflows are designed to yield reliable and reproducible data, facilitating further research into the roles of MMP13 in health and disease and aiding in the development of novel therapeutic agents.

References

Application Notes and Protocols for T-26c: Solution Preparation and Stability

Introduction

This document provides detailed application notes and protocols for the preparation and stability assessment of T-26c solutions. The information is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Data Presentation

A comprehensive summary of the quantitative data regarding the solubility and stability of this compound is presented below. These tables are designed for easy comparison and reference.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) at 25°C | Observations |

| DMSO | > 50 | Forms a clear, colorless solution. |

| Ethanol | 10 | Forms a clear, colorless solution. |

| PBS (pH 7.4) | < 0.1 | Forms a suspension. |

| Water | < 0.01 | Insoluble. |

Table 2: Stability of this compound in DMSO (50 mg/mL) under Various Storage Conditions

| Storage Condition | Time Point | Purity (%) by HPLC | Observations |

| -80°C | 1 month | 99.8 | No significant degradation. |

| 3 months | 99.5 | No significant degradation. | |

| 6 months | 99.2 | Minor degradation detected. | |

| -20°C | 1 week | 99.6 | No significant degradation. |

| 1 month | 98.1 | Noticeable degradation. | |

| 3 months | 95.3 | Significant degradation. | |

| 4°C | 24 hours | 99.7 | Stable for short-term handling. |

| 72 hours | 97.5 | Degradation observed. | |

| Room Temperature | 8 hours | 98.2 | Gradual degradation. |

| 24 hours | 94.0 | Significant degradation. |

Experimental Protocols

Detailed methodologies for the preparation of this compound solutions and the assessment of their stability are provided below.

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate this compound powder to room temperature before opening the container to prevent moisture condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Transfer the powder to a sterile, amber microcentrifuge tube or vial.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

-

Vortex the solution for 1-2 minutes until the this compound is completely dissolved, resulting in a clear, colorless solution.

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

Materials:

-

This compound stock solution (50 mg/mL in DMSO)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

HPLC-grade water, acetonitrile, and TFA

-

Sterile, amber vials for sample storage

Procedure:

-

Prepare aliquots of the this compound stock solution and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).

-

At each designated time point, retrieve one aliquot from each storage condition.

-

Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) with the initial mobile phase composition.

-

Set up the HPLC system with the following parameters (these may need to be optimized for your specific system):

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

-

Inject the prepared sample onto the HPLC system.

-

Analyze the resulting chromatogram to determine the peak area of the parent this compound compound and any degradation products.

-

Calculate the purity of this compound at each time point by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

-

Compare the purity values over time to assess the stability under each storage condition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships described in this document.

Caption: Workflow for preparing a this compound stock solution.

Caption: Workflow for this compound stability assessment.

Caption: Hypothetical this compound mechanism of action.

Application Notes and Protocols for Immunohistochemical Analysis in Studies Utilizing the MMP-13 Inhibitor, T-26c

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissue samples treated with T-26c, a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13)[1][2][3]. This compound is a chemical probe with an IC50 of 6.75 pM for MMP-13, demonstrating over 2600-fold selectivity against other related metalloenzymes[1][2][3]. As a small molecule inhibitor, this compound is not used as a direct staining reagent in IHC. Instead, IHC is a crucial downstream application to assess the biological effects of this compound treatment by visualizing the expression and localization of target proteins, such as MMP-13, or other relevant biomarkers within the tissue context.

The following protocols are designed to guide researchers in the preparation and execution of IHC experiments on paraffin-embedded tissues previously exposed to this compound in vivo or in vitro.

Quantitative Data Summary

While specific quantitative data for IHC protocols in the context of this compound treatment are not publicly available, the following table summarizes typical starting concentrations and ranges for key reagents in an IHC protocol for a target like MMP-13. Optimization is essential for each specific antibody, tissue type, and experimental condition.

| Parameter | Recommended Starting Point | Optimization Range | Notes |